molecular formula C10H11ClN2O B1407004 2H-Chromene-3-carboxamidine CAS No. 1355334-88-1

2H-Chromene-3-carboxamidine

Cat. No. B1407004
CAS RN: 1355334-88-1
M. Wt: 210.66 g/mol
InChI Key: YVFUOSILZMBQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Chromene-3-carboxamidine is a chemical compound with the linear formula C10H9NO2 . It is a type of chromene, which are important oxygen heterocycles . They are widely found in natural products, pharmaceutical agents, and biologically relevant molecules, and have also been used extensively in materials science and organic synthesis .


Synthesis Analysis

The synthesis of 2H-Chromenes, including this compound, has been a topic of recent research. Two major synthetic strategies have been developed for these compounds. The first involves benzopyran ring formation through cyclization reactions, and the second involves the late-stage functionalization of the parent 2H-chromenes . A series of new 2-imino-2H-chromene-3-carboxamides were synthesized in excellent yield and high atom economy by the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides using aqueous sodium carbonate or hydrogen carbonate solution, at room temperature .


Molecular Structure Analysis

The molecular structure of this compound and its related compounds has been studied . The bond lengths suggest a slight asymmetry of the electronic distribution around the coumarin ring, indicating that the electronic density is located near the C3—C4 bond at the pyrone ring .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. These studies have focused on the rearrangements resulting from inter- and/or intramolecular reactions of 2-imino-2H-chromene-3-carboxamides with different dinucleophiles .

Scientific Research Applications

Synthesis Methods

A study by Proença and Costa (2008) introduced a simple and eco-friendly method for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides. The process involves Knoevenagel condensation and has demonstrated excellent yield and high atom economy. The resultant chromenes were formed using aqueous sodium carbonate or hydrogen carbonate solution at room temperature (Proença & Costa, 2008).

Biological Applications and Studies

Antibacterial and Antioxidant Properties

Chitreddy and Shanmugam (2017) researched the synthesis of 4H-chromene-3-carboxamide derivatives and their subsequent applications. These compounds showcased promising antibacterial activities against Gram-positive and Gram-negative organisms. Moreover, certain derivatives demonstrated strong antioxidant activities, surpassing the effectiveness of ascorbic acid in certain cases. This points towards the potential medicinal applications of these chromene derivatives (Chitreddy & Shanmugam, 2017).

Chromenes as Fluorescent Probes

Bekhradnia, Domehri, and Khosravi (2016) introduced nitro-3-carboxamide coumarin derivatives as novel fluorescent chemosensors. Specifically, one compound showed significant fluorescence intensity in the presence of Cu(2+), suggesting potential in detecting this metal ion in aqueous solutions. This highlights the utility of chromene derivatives in developing sensitive and selective chemosensors for various applications (Bekhradnia, Domehri, & Khosravi, 2016).

Pharmacological Evaluation and Synthesis

Antimicrobial Agents

Azab, Azab, and Elkanzi (2017) synthesized new chromeno[3,4‐c]pyrrole‐3,4‐dione‐based N‐Heterocycles and evaluated their antimicrobial properties. The results indicated high antimicrobial activity for most of the synthesized compounds, suggesting their potential as antimicrobial agents (Azab, Azab, & Elkanzi, 2017).

Catalytic Synthesis

Lyu et al. (2016) identified bismuth triflate (Bi(OTf)3) as an efficient catalyst for the addition of isocyanides to 2H-chromene acetals. This led to the formation of polyfunctional molecular scaffolds, 2-carboxamide-2H-chromenes, efficiently and practically. The wide scope of isocyanides and chromene acetals used in this catalytic system highlights the versatility and potential utility of these compounds in various synthetic and industrial applications (Lyu et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, 2H-Chromene-3-carbonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with care, using protective equipment, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for the study of 2H-Chromene-3-carboxamidine and related compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, and potential applications. Given their presence in natural products, pharmaceutical agents, and biologically relevant molecules, as well as their use in materials science and organic synthesis, these compounds are likely to continue to be a focus of research .

properties

IUPAC Name

2H-chromene-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8;/h1-5H,6H2,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFUOSILZMBQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Chromene-3-carboxamidine
Reactant of Route 2
2H-Chromene-3-carboxamidine
Reactant of Route 3
Reactant of Route 3
2H-Chromene-3-carboxamidine
Reactant of Route 4
2H-Chromene-3-carboxamidine
Reactant of Route 5
2H-Chromene-3-carboxamidine
Reactant of Route 6
2H-Chromene-3-carboxamidine

Q & A

A: The 2-oxo-2H-chromene-3-carboxamidine derivative (5b) acts as a potent orthosteric antagonist of ASIC1a. [] This means it binds to the pH sensor region of the ASIC1a channel, thereby inhibiting the channel's activation by acidic conditions. [] The study demonstrates that 5b exhibits an apparent IC50 of 27 nM at pH 6.7, indicating high potency in inhibiting ASIC1a currents. [] Interestingly, the inhibitory effect weakens as the pH drops to 5.0, suggesting that 5b's binding affinity is sensitive to pH changes. [] Functionally, 5b effectively blocks the induction of long-term potentiation (LTP) in CA3-CA1 synapses, which is known to be NMDAR-dependent and modulated by ASIC1a. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.